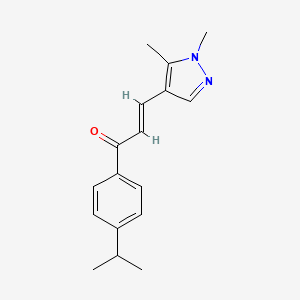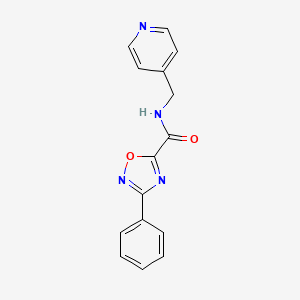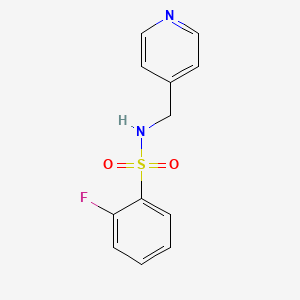![molecular formula C21H20N4O2 B5499815 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5499815.png)
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile, also known as MBPA, is a compound with potential applications in scientific research. It is a synthetic molecule that has been studied for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile involves its binding to tubulin, a protein that is essential for cell division. 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile interferes with the formation of microtubules, which are necessary for the proper functioning of cells. This disruption leads to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines. 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile is its potential use in cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been shown to have a variety of other potential applications, including the treatment of neurodegenerative diseases and inflammatory diseases.
One limitation of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile is its potential toxicity. While it has been shown to be effective in inhibiting the growth of cancer cells, it may also have negative effects on healthy cells. Additionally, the synthesis of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile can be complex and time-consuming, making it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile. One area of research could be the development of more efficient synthesis methods to increase yield and purity. Additionally, further studies could be conducted to investigate the potential use of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile in the treatment of neurodegenerative diseases and inflammatory diseases. Finally, more research could be done to investigate the potential toxicity of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile and its effects on healthy cells.
Synthesemethoden
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with 5-methoxy-2-(methylthio)benzoic acid to form a benzimidazole intermediate. This intermediate is then reacted with 4-(4-morpholinyl)phenylacetonitrile to form 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile. The synthesis of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been optimized to increase yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-26-18-6-7-19-20(13-18)24-21(23-19)16(14-22)12-15-2-4-17(5-3-15)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMKZQLHIJQAR-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)



![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5499768.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)

![2-ethyl-5-imino-6-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499783.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)

![N-benzyl-N'-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide](/img/structure/B5499799.png)
![2,2-dimethyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5499805.png)
![2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}ethyl 4-methylbenzoate](/img/structure/B5499822.png)
![1-{6-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5499830.png)